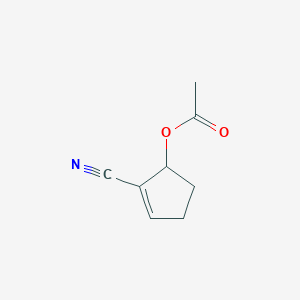
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is an organic compound with a unique structure that combines a cyclopentene ring with a nitrile group and an acetyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- typically involves the reaction of cyclopentene with a nitrile source under specific conditions. One common method is the hydrocyanation of cyclopentene followed by acetylation. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the addition of the nitrile group to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrocyanation processes, where cyclopentene is reacted with hydrogen cyanide in the presence of a catalyst. The resulting nitrile compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Scientific Research Applications
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- involves its interaction with molecular targets through its nitrile and acetyloxy groups. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1-carbonitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
5-Acetyloxy-1-cyclopentene:
Cyclopentene-1-carbonitrile: Similar structure but without the acetyloxy group, leading to different chemical properties.
Uniqueness
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is unique due to the presence of both the nitrile and acetyloxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with molecular targets.
Properties
CAS No. |
130251-98-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2-cyanocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-3-7(8)5-9/h3,8H,2,4H2,1H3 |
InChI Key |
AOGMNSXUNYMONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
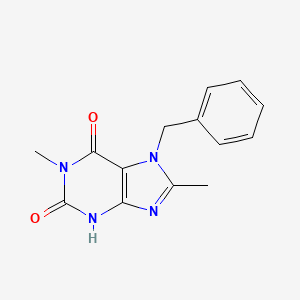
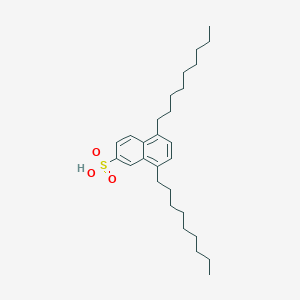
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
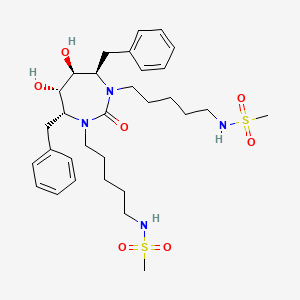


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
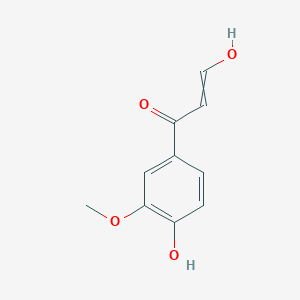
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
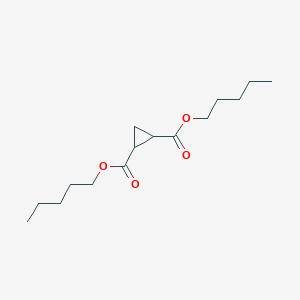
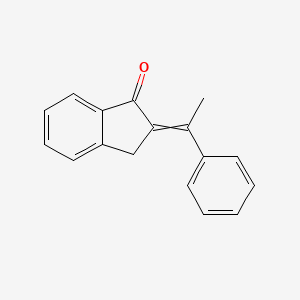

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
